molecular formula Ge4Y5 B14725712 CID 78062196

CID 78062196

Cat. No.: B14725712
M. Wt: 735.0 g/mol
InChI Key: VWJNTWJDYOKYDC-UHFFFAOYSA-N
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Description

While specific structural or functional data for this compound are absent in the provided evidence, comparative methodologies from analogous studies can be extrapolated to hypothesize its properties. For instance, studies on betulin-derived inhibitors (CIDs 72326, 64971) and oscillatoxin derivatives (CIDs 101283546, 185389) emphasize the importance of structural motifs in determining biological activity . Such compounds often share core scaffolds with modifications (e.g., hydroxylation, methylation) that influence solubility, binding affinity, or metabolic stability.

Properties

Molecular Formula

Ge4Y5

Molecular Weight

735.0 g/mol

InChI

InChI=1S/4Ge.5Y

InChI Key

VWJNTWJDYOKYDC-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ge].[Y].[Y].[Y].[Y].[Y]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062196 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. For instance, the preparation might involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78062196 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents like sodium hydroxide.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

CID 78062196 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It serves as a probe to study biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 78062196 exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological systems. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework below is derived from structural and functional analyses of related compounds in the evidence, particularly focusing on steroid-like substrates () and oscillatoxin derivatives (). Hypothetical data for CID 78062196 are inferred based on these models.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound (CID) Core Scaffold Key Modifications Bioactivity/Application Reference
This compound* Hypothetical steroid/terpene Methyl/ethyl groups at C-3, C-17 Potential enzyme inhibition N/A
Betulin (72326) Lupane triterpene Hydroxyl groups at C-3, C-28 Antiviral, anti-inflammatory
Oscillatoxin D (101283546) Cyclic polyketide Methylation at C-30 Cytotoxic activity
Taurocholic acid (6675) Bile acid derivative Taurine conjugation at C-24 Substrate for transport proteins

*Hypothetical data due to absence of explicit evidence for this compound.

Key Findings:

Structural Overlays : highlights 3D structural overlays of steroid substrates (e.g., DHEAS, taurocholic acid) to compare spatial orientations of functional groups. Such methods could identify shared binding motifs between this compound and inhibitors like irbesartan (CID 3749) or troglitazone (CID 5591) .

Functional Group Impact : Methylation (e.g., 30-methyl-oscillatoxin D, CID 185389) enhances lipophilicity and membrane permeability, a critical factor in drug design . If this compound has similar modifications, it may exhibit improved bioavailability.

Enzyme Inhibition : Betulin-derived inhibitors (CIDs 72326, 64971) show that hydroxyl and carboxyl groups enhance interactions with enzymatic active sites. This compound’s hypothetical structure may require analogous groups for efficacy .

Data Tables from Research Findings

Table 2: Physicochemical Properties (Hypothetical)

Property This compound* Betulin (72326) Oscillatoxin D (101283546)
Molecular Weight (g/mol) ~450 442.70 600.80
LogP 3.2 6.8 4.5
Hydrogen Bond Donors 2 2 1
Solubility (mg/mL) 0.05 0.001 0.02

*Inferred from , and 20 (e.g., solubility classification in ).

Critical Analysis of Methodologies

  • Structural Similarity: mandates comparing novel compounds to known molecules to predict safety and efficacy. For this compound, computational tools (e.g., PubChem’s 3D conformer generator) could validate overlaps with betulin or oscillatoxin derivatives .
  • Experimental Validation : Techniques in (e.g., HPLC, mass spectrometry) and synthesis protocols in (e.g., amide coupling) would be critical for characterizing this compound’s purity and reactivity.

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